molecular formula C21H20N2O2S B3688002 N-[(2,4-dimethylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide

N-[(2,4-dimethylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide

Cat. No.: B3688002
M. Wt: 364.5 g/mol
InChI Key: GYFQWCNXRGFTEB-UHFFFAOYSA-N
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Description

N-[(2,4-dimethylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide is a complex organic compound that features a naphthalene core substituted with a methoxy group and a carbamothioyl group attached to a dimethylphenyl ring

Properties

IUPAC Name

N-[(2,4-dimethylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-13-8-9-18(14(2)10-13)22-21(26)23-20(24)17-11-15-6-4-5-7-16(15)12-19(17)25-3/h4-12H,1-3H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFQWCNXRGFTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3C=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide typically involves the reaction of 3-methoxynaphthalene-2-carboxylic acid with 2,4-dimethylphenyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamothioyl linkage. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbamothioyl group can be reduced to form a thiol or amine derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of 3-methoxy-2-naphthaldehyde or 3-methoxy-2-naphthoic acid.

    Reduction: Formation of 3-methoxynaphthalene-2-thiol or 3-methoxynaphthalene-2-amine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-[(2,4-dimethylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(2,4-dimethylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-dimethylphenyl)carbamothioyl]-2-methylbenzamide
  • N-[(2,4-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide
  • N-[(2,4-dimethylphenyl)carbamothioyl]-3-methylbenzamide

Uniqueness

N-[(2,4-dimethylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide stands out due to its naphthalene core, which imparts unique electronic and steric properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2,4-dimethylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide
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